molecular formula C2H6S2 B042241 Dimethyl disulfide CAS No. 624-92-0

Dimethyl disulfide

Cat. No. B042241
CAS RN: 624-92-0
M. Wt: 94.2 g/mol
InChI Key: WQOXQRCZOLPYPM-UHFFFAOYSA-N
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Description

Synthesis Analysis

Efficient synthesis of DMDS has been demonstrated through various methods, including microwave-assisted synthesis which enables the production of unsymmetrical disulfides, including DMDS, in high yields using dimethyl sulfoxide-mediated oxidation (Görmer, Waldmann, & Triola, 2010). Another method involves the reaction of dimethyl disulfide with methanol in the presence of aluminum γ-oxide, highlighting a novel approach for dimethyl sulfide synthesis (Mashkina, 2011).

Molecular Structure Analysis

The gas-phase molecular structure of dimethyl sulfide, a closely related compound, has provided insights into the structural parameters of sulfur-containing molecules, including DMDS, underscoring the importance of electron diffraction and spectroscopic moments of inertia in determining molecular geometry (Iijima, Tsuchiya, & Kimura, 1977).

Chemical Reactions and Properties

The photochemistry of DMDS under UV light has been a subject of interest, revealing the formation of methylthiyl and methylperthiyl radicals as primary reaction products. This understanding is crucial for elucidating the mechanisms underlying the rich photochemistry of disulfide systems (Ochmann et al., 2018).

Physical Properties Analysis

Investigations into the liquid structure of DMDS, using techniques such as X-ray diffraction and molecular dynamics simulations, have provided detailed insights into its intramolecular and intermolecular structures. This research underscores the complex nature of liquid sulfur compounds and their significance in food aromas (Gereben, Kohara, & Pusztai, 2012).

Chemical Properties Analysis

The electrochemical oxidation of DMDS has been explored, revealing insights into its reactivity and the formation of methylsulfanylation products. This study highlights the potential applications of DMDS in organic synthesis and the importance of understanding its chemical properties under various conditions (Do et al., 2005).

Scientific Research Applications

  • Mercury Adsorption : DMDS serves as an effective sulfurizing agent for producing mercury adsorbents, showing superior performance compared to carbon disulfide (Asasian & Kaghazchi, 2012).

  • Glycosylation in Organic Synthesis : It's used to activate thioglycosides, facilitating the production of oligosaccharides at low temperatures with various glycosyl acceptors, important in organic synthesis (Tatai & Fügedi, 2007).

  • Tribology : In tribology, DMDS reacts with iron to produce films with anti-seizure properties, which is significant for understanding lubrication and wear mechanisms (Kaltchev et al., 2001).

  • Protein Pharmaceuticals : It aids in the structural characterization of protein pharmaceuticals through the automatic assignment of disulfide bonds, enhancing the understanding of protein structures (Huang et al., 2012).

  • Surface Chemistry : DMDS interacts with copper surfaces, forming thiolate species and contributing to the understanding of surface reactions (Furlong et al., 2010).

  • Electrochemical Oxidation : The electrochemical oxidation of DMDS enables the selective monomethylsulfanylation of phenols and aromatic ethers, which is valuable in synthetic chemistry (Do et al., 2005).

  • Biological Sample Preparation : DMDS-based nano-composites with cleavable disulfide linkages enhance nucleic acid extraction efficiency, crucial in disease diagnostics and therapies (Liu et al., 2019).

  • Molecular Stability : Its molecular stability, particularly with various dihedral angles, has been investigated, contributing to the understanding of organosulfur ion chemistry (Butler et al., 1983).

  • Material Compatibility : DMDS's compatibility with elastomers and plastics in oilfield seal applications has been demonstrated, important for material selection in engineering (Cain et al., 1989).

  • Photochemistry : It plays a role in disulfide bond photochemistry, providing insights into complex biochemical processes (Ochmann et al., 2018).

  • Microwave-Assisted Synthesis : DMDS is used in the efficient synthesis of unsymmetrical disulfides, relevant in organic chemistry and drug development (Görmer et al., 2010).

  • Stability in Gas Production : Its stability in sour gas production has been studied, which is crucial for the energy industry (Clark & Oriakhi, 1992).

  • Pest Control : Novel controlled release formulations of DMDS improve safety and efficiency in managing soil pests and diseases (Ren et al., 2020).

  • Catalytic Synthesis : Its use in the catalytic synthesis of di-tert-butyl disulfide highlights its importance in chemical manufacturing (Zheng-yong, 2011).

  • Atmospheric Photooxidation : DMDS contributes to our understanding of atmospheric chemistry, particularly in the photooxidation of sulfur compounds (Yin et al., 1990).

  • Risk Assessment : Its risk assessment in agricultural applications has been evaluated, important for environmental safety (Anastassiadou et al., 2019).

  • Emissions from Biomass Burning : The study of DMDS emissions from biomass burning contributes to our understanding of air quality and climate change (Meinardi et al., 2003).

  • Photoelectron Spectroscopy : Its study with ultraviolet photoelectron spectroscopy helps in understanding electronic structures of related compounds (Chang et al., 1986).

  • Hydrogen Atom Adducts : Research on hydrogen atom adducts to disulfides provides insights into chemical reaction mechanisms (Tureček et al., 2000).

  • Adsorption Properties : Zeolite-based sorbents impregnated with rare-earth metals show excellent adsorption capacities for DMDS, relevant for environmental applications (Jung et al., 2014).

Safety And Hazards

Dimethyl disulfide is flammable, harmful if swallowed, toxic if inhaled, irritating to eyes and respiratory tract, sensitising for the skin and very toxic to aquatic fauna with long-lasting effects . This substance must be carefully handled and stored to preserve human health and environment .

Future Directions

The lethal effects of soil fumigant dimethyl disulfide mixed with the chemical compounds copper sulfate (CuSO4) and ammonium bicarbonate (NH4HCO3) on Meloidogyne incognita were tested using the immersion method . This research shows the potential of dimethyl disulfide in the control of root-knot nematode disease .

properties

IUPAC Name

(methyldisulfanyl)methane
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InChI

InChI=1S/C2H6S2/c1-3-4-2/h1-2H3
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InChI Key

WQOXQRCZOLPYPM-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CSSC
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Molecular Formula

C2H6S2
Record name DIMETHYL DISULFIDE
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DSSTOX Substance ID

DTXSID4025117
Record name Methyl disulfide
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Molecular Weight

94.20 g/mol
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Physical Description

Dimethyl disulfide appears as a colorless oily liquid with a garlic-like odor. Denser than water and slightly soluble in water. Vapors heavier than air. May irritate skin and eyes. Used to make other chemicals., Liquid, Colorless, oily liquid with a garlic-like odor; [CAMEO] Strong, nauseating odor; [CHEMINFO] Clear light yellow liquid with a stench; [Sigma-Aldrich MSDS], LIQUID WITH CHARACTERISTIC ODOUR., colourless to pale yellow liquid with onion-like odour, A colorless oily liquid with a disagreeable odor.
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Boiling Point

229.5 °F at 760 mmHg (NTP, 1992), 109.72 °C, 109.00 to 110.00 °C. @ 760.00 mm Hg, 110 °C, 229.5 °F
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Record name Dimethyl Disulfide
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Flash Point

76 °F (NTP, 1992), 24 °C (closed cup), 10 °C c.c., 76 °F
Record name DIMETHYL DISULFIDE
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Insoluble in water, Miscible with ethanol, ethyl ether, Completely miscible with most organic solvents, Very slightly soluble in water; soluble in alcohol and oils, 3 mg/mL at 25 °C, Solubility in water, g/l at 20 °C: 2.5 (poor), very slightly soluble in water; soluble in alcohol and oils
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Record name Dimethyl Disulfide
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Density

1.065 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.0625 g/cu cm at 20 °C, Relative density (water = 1): 1.06, 1.058-1.065 (20°), 1.065
Record name DIMETHYL DISULFIDE
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Vapor Density

3.24 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.24 (Air = 1), Relative vapor density (air = 1): 3.2, 3.24
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Vapor Pressure

28.6 mmHg at 77 °F (NTP, 1992), 28.7 [mmHg], 28.7 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 3.8, 28.6 mmHg
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Mechanism of Action

The plant-derived insecticides have introduced a new concept in insecticide research. In response to insect attacks, some plants can release volatile sulfur compounds such as dimethyl disulfide (DMDS) in the atmosphere, which are lethal for the generalist insects. /The authors/ demonstrate that DMDS induced an uncommon complex neurotoxic activity. The studies of in vivo toxicity of DMDS in three insect species and mice indicated a highest bioactivity for insects. Although DMDS did not alter the electrophysiological properties of the cockroach Periplaneta americana giant axon, it affected the synaptic transmission at the presynaptic level resulting in an inhibition of the neurotransmitter release. Whole cell patch-clamp experiments performed on cockroach cultured dorsal unpaired median (DUM) neurons revealed a dose-dependent hyperpolarization induced by DMDS associated with a decrease in the input resistance and the disappearance of action potentials. The hyperpolarization was inhibited by glibenclamide and tolbutamide, and was dependent on intracellular ATP concentration, demonstrating a neurotoxicity via the activation of KATP channels. Finally, the same effects observed with oligomycin, 2,4-dinitrophenol, and KCN together with the studies of DMDS toxicity on isolated mitochondria confirmed an unusual action occurring through an inhibition of the mitochondrial respiratory chain complex IV (cytochrome oxydase). This DMDS-induced inhibition of complex IV subsequently decreased the intracellular ATP concentration, which thereby activated neuronal KATP channels mediating membrane hyperpolarization and reduction of neuronal activity., Dimethyl disulfide (DMDS), a plant-derived insecticide, is a promising fumigant as a substitute for methyl bromide. To further understand the mode of action of DMDS, /researchers/ examined its effect on cockroach octopaminergic neurosecretory cells, called dorsal unpaired median (DUM) neurons, using whole-cell patch-clamp technique, calcium imaging and antisense oligonucleotide strategy. At low concentration (1 microM), DMDS modified spontaneous regular spike discharge into clear bursting activity associated with a decrease of the amplitude of the afterhyperpolarization. This effect led us to suspect alterations of calcium-activated potassium currents (IKCa) and [Ca(2+)](i) changes. /Researchers/ showed that DMDS reduced amplitudes of both peak transient and sustained components of the total potassium current. IKCa was confirmed as a target of DMDS by using iberiotoxin, cadmium chloride, and pSlo antisense oligonucleotide. In addition, /they/ showed that DMDS induced [Ca(2+)](i) rise in Fura-2-loaded DUM neurons. Using calcium-free solution, and (R,S)-(3,4-dihydro-6,7-dimethoxy-isoquinoline-1-yl)-2-phenyl-N,N-di-[2-(2,3,4-trimethoxy-phenyl)ethyl]-acetamide (LOE 908) [an inhibitor of transient receptor potential (TRP)gamma], /researchers/ demonstrated that TRPgamma initiated calcium influx. By contrast, omega-conotoxin GVIA (an inhibitor of N-type high-voltage-activated calcium channels), did not affect the DMDS-induced [Ca(2+)](i) rise. Finally, the participation of the calcium-induced calcium release mechanism was investigated using thapsigargin, caffeine, and ryanodine. /This/ study revealed that DMDS-induced elevation in [Ca(2+)](i) modulated IKCa in an unexpected bell-shaped manner via intracellular calcium. In conclusion, DMDS affects multiple targets, which could be an effective way to improve pest control efficacy of fumigation.
Record name Dimethyl Disulfide
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Product Name

Dimethyl Disulfide

Color/Form

Yellow liquid, Liquid, Colorles to pale-yellow liquid

CAS RN

624-92-0, 68920-64-9
Record name DIMETHYL DISULFIDE
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Melting Point

-120.5 °F (NTP, 1992), -84.67 °C, -85 °C, -120.5 °F
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Synthesis routes and methods

Procedure details

The HBr catalyzed oxidation of diethyl disulfide was carried out at 110° C. With the same concentration as above except for a concentration of 0.0356 M HBr catalyst, the oxidation was complete in 33/4 hours. The yield as the crude sodium sulfonate salt after neutralization was 82% with correction for Na2SO4. The oxidation of diethyl disulfide produced more H2SO4 than that of DMDS. The yields of H2SO4 were 8% with I2 catalysis and 0.6% with HBr catalysis.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Dimethyl disulfide
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Dimethyl disulfide
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Dimethyl disulfide
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Dimethyl disulfide
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Dimethyl disulfide
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Dimethyl disulfide

Citations

For This Compound
26,800
Citations
F Yin, D Grosjean, JH Seinfeld - Journal of Atmospheric Chemistry, 1990 - Springer
… (CH,SH), dimethyl sulfide (CH,SCH,), and dimethyl disulfide (… , including dimethyl sulfide and dimethyl disulfide, is directly … oxidation of dimethyl sulfide and dimethyl disulfide. These new …
Number of citations: 415 link.springer.com
I Barnes, KH Becker, N Mihalopoulos - Journal of Atmospheric Chemistry, 1994 - Springer
The products of the 254 nm photolysis of ppm levels of DMDS have been studied as a function of the O 2 partial pressure at 760 Torr (N 2 + O 2 ) and 298±2 K. The major sulfur …
Number of citations: 180 link.springer.com
AG Vandeputte, MF Reyniers… - The Journal of Physical …, 2010 - ACS Publications
Despite its use in a wide variety of industrially important thermochemical processes, little is known about the thermal decomposition mechanism of dimethyl disulfide (DMDS). To obtain …
Number of citations: 71 pubs.acs.org
F Yin, D Grosjean, RC Flagan, JH Seinfeld - Journal of Atmospheric …, 1990 - Springer
The mechanisms for atmospheric photooxidation of CH 3 SCH 3 and CH 3 SSCH 3 developed in Part I are evaluated by a series of outdoor smog chamber experiments. Measured …
Number of citations: 183 link.springer.com
S Hatakeyama, H Akimoto - The Journal of Physical Chemistry, 1983 - ACS Publications
Photooxidations of CH3SH, CH3SSCH3 (DMDS), andCH3SCH3 (DMS) in air were performed with alkyl nitrites as sources of OHradicals. Sulfur-containingfinal products are S02, …
Number of citations: 191 pubs.acs.org
M Vincent, G Guglielmetti, G Cassani… - Analytical …, 1987 - ACS Publications
A methodfor determining the double bond locations In 24 diunsaturated compounds has been Investigated. The diene system Is reacted with dimethyl disulfide and a stoichiometric …
Number of citations: 247 pubs.acs.org
HR Buser, H Arn, P Guerin, S Rauscher - Analytical Chemistry, 1983 - ACS Publications
… Dimethyl disulfide (DMDS) has been used for derivatization of alkenes permitting a determination of the double bond position by MS (4). We report here the use of this technique to the …
Number of citations: 504 pubs.acs.org
D Wang, C Rosen, L Kinkel, A Cao, N Tharayil, J Gerik - Plant and Soil, 2009 - Springer
… general, only methyl sulfide and dimethyl disulfide were identified and … dimethyl disulfide were found in the glasshouse experiment. In general, high concentrations of dimethyl disulfide …
Number of citations: 94 link.springer.com
KM Stirk, JC Orlowski, DT Leeck… - Journal of the American …, 1992 - ACS Publications
… with dimethyl disulfide. However, distonic radical cations abstract CH3S" from dimethyl disulfide (the … Related even-electron cations are unreactive toward dimethyl disulfide. Hence, the …
Number of citations: 132 pubs.acs.org
KS Cho, M Hirai, M Shoda - Journal of Fermentation and Bioengineering, 1991 - Elsevier
… dimethyl sulfide (DMS), as well as dimethyl disulfide (DMDS), was isolated on a thiosulfate … (MT), dimethyl sulfide (DMS) and dimethyl disulfide (DMDS) cause malodorous air pollution. …
Number of citations: 207 www.sciencedirect.com

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